(S)-3-(Methoxymethyl)morpholine hydrochloride chemical properties
(S)-3-(Methoxymethyl)morpholine hydrochloride chemical properties
An In-Depth Technical Guide to (S)-3-(Methoxymethyl)morpholine Hydrochloride: A Chiral Building Block for Modern Drug Discovery
Introduction
(S)-3-(Methoxymethyl)morpholine hydrochloride is a chiral heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique structural features—a stereochemically defined morpholine ring functionalized with a methoxymethyl group—offer medicinal chemists a versatile scaffold to optimize drug candidates. The morpholine moiety is a "privileged" structure in drug discovery, known for its ability to improve key pharmacokinetic properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2][3] The hydrochloride salt form of this compound enhances its stability and simplifies handling in synthetic laboratory settings.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis considerations, analytical characterization, and critical applications of (S)-3-(Methoxymethyl)morpholine hydrochloride, offering field-proven insights into its strategic use in medicinal chemistry.
Chemical Identity and Physicochemical Properties
Precise identification and understanding the physicochemical properties of a starting material are foundational to its effective application in research and development.
Compound Identification
A summary of the key identifiers for (S)-3-(Methoxymethyl)morpholine hydrochloride is presented below.
| Identifier | Value |
| CAS Number | 218594-76-4[1] |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.635 g/mol [1] |
| IUPAC Name | (3S)-3-(methoxymethyl)morpholine hydrochloride |
| SMILES | COC[C@H]1COCCN1.Cl[4] |
| InChI | 1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
| InChIKey | ROHMLTGBCWLCIW-LMOVPXPDSA-N |
| MDL Number | MFCD09608107[1][4] |
Physical and Computational Properties
The physical state and computational descriptors provide insight into the compound's behavior in various experimental conditions.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 180 °C at 760 mmHg | [1] |
| Storage | 2-8°C, sealed, dry, inert gas | [1][4][5] |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [5] |
| logP (calculated) | -0.3788 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 2 | [5] |
Note: Properties like TPSA and logP are for the free base form, (3S)-3-(Methoxymethyl)morpholine.
Synthesis and Manufacturing Insights
While proprietary manufacturing processes are common, a plausible synthetic route for chiral morpholine derivatives can be conceptualized from established organic chemistry principles. The synthesis of related morpholine analogs often involves the cyclization of amino alcohol precursors. For (S)-3-(Methoxymethyl)morpholine, a synthetic strategy would likely start from a chiral amino alcohol, ensuring the desired (S)-stereochemistry at the C3 position.
A generalized, multi-step synthesis could involve the reaction of a protected (S)-1-amino-3-methoxypropan-2-ol with a two-carbon electrophile, followed by deprotection and cyclization.
Caption: Conceptual synthetic pathway for (S)-3-(Methoxymethyl)morpholine hydrochloride.
Role in Medicinal Chemistry and Drug Development
The morpholine ring is a cornerstone in modern drug design, prized for its advantageous physicochemical properties. Its incorporation into a molecule can significantly enhance its drug-like characteristics.[2][3]
Causality Behind Morpholine's Efficacy:
-
Enhanced Solubility: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, while the protonated nitrogen in the hydrochloride salt improves aqueous solubility. This is critical for drug formulation and bioavailability.[2]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life and duration of action.
-
PK/PD Modulation: The weak basicity of the morpholine nitrogen (pKa ≈ 8.4 for morpholine itself) means it is partially protonated at physiological pH. This balance is crucial for traversing the blood-brain barrier (BBB) and interacting with targets in the central nervous system (CNS).[2]
-
Target Interaction: The defined stereochemistry of the (S)-enantiomer allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors, leading to improved potency and selectivity.[1]
This specific building block is commonly employed in the synthesis of kinase inhibitors, antiviral agents, and CNS therapeutics.[1]
Caption: Influence of the morpholine moiety on drug properties.
Spectral Analysis and Characterization
Structural confirmation of (S)-3-(Methoxymethyl)morpholine hydrochloride relies on standard analytical techniques. While full spectra are typically proprietary to suppliers, ¹H NMR and ¹³C NMR are the primary methods for verification.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons (-OCH₃), the diastereotopic protons of the morpholine ring, and the protons on the methoxymethyl side chain. The coupling patterns and chemical shifts would confirm the connectivity and stereochemical integrity.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals, corresponding to each carbon atom in the C₆H₁₃NO₂ free base structure, confirming the absence of impurities with different carbon skeletons.
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the parent ion, corresponding to the free base form of the molecule.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. (S)-3-(Methoxymethyl)morpholine hydrochloride has associated hazards that require appropriate precautions.
Hazard Identification
The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[4]
The GHS signal word is "Warning" .[4]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.
-
Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place at 2-8°C under an inert atmosphere.[1][4][5]
Experimental Protocol: Representative N-Alkylation
To illustrate the utility of (S)-3-(Methoxymethyl)morpholine hydrochloride as a synthetic intermediate, the following section describes a generalized, self-validating protocol for a standard N-alkylation reaction. This protocol is representative and should be adapted and optimized for specific substrates and scales.
Objective
To couple an alkyl halide (R-X) to the secondary amine of (S)-3-(Methoxymethyl)morpholine to form a tertiary amine.
Materials
-
(S)-3-(Methoxymethyl)morpholine hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Apolar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Non-nucleophilic base (e.g., Potassium Carbonate - K₂CO₃ or Diisopropylethylamine - DIPEA)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
-
Neutralization of the Hydrochloride Salt:
-
Dissolve (S)-3-(Methoxymethyl)morpholine hydrochloride (1.0 eq) in a suitable solvent like DMF.
-
Add a base (e.g., K₂CO₃, 2.5 eq) to the solution. The base is crucial to neutralize the HCl salt and deprotonate the secondary amine, generating the free amine in situ, which is the active nucleophile. An excess of a solid base like K₂CO₃ also helps drive the reaction to completion.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Alkylation Reaction:
-
To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature. The slight excess of the electrophile ensures full consumption of the more valuable morpholine starting material.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak validates the reaction's progression.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by adding deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities. This step is self-validating as the separation of distinct aqueous and organic layers confirms successful phase separation.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product using column chromatography on silica gel to isolate the desired N-alkylated morpholine derivative.
-
Caption: Workflow for a representative N-alkylation experiment.
References
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(S)-3-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes. [Link]
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(S)-3-(Methoxymethyl)morpholine hydrochloride, CAS No. 218595-25-6. iChemical. [Link]
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3-(Methoxymethyl)morpholine. PubChem, National Center for Biotechnology Information. [Link]
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Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
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1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. [Link]
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Safety Data Sheet - Morpholine. Nexchem Ltd. [Link]
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Hazardous substance assessment – Morpholine. Canada.ca. [Link]
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Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Consensus. [Link]
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Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. Miguel Prudêncio Lab. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]
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Safety Data Sheet - Morpholine. Penta Chemicals. [Link]
- Chemical synthesis of morpholine derivatives.
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Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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